Cas no 5445-38-5 (ethyl 2-ethyl-1-oxaspiro[2.5]octane-2-carboxylate)
ethyl 2-ethyl-1-oxaspiro[2.5]octane-2-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- ethyl 2-ethyl-1-oxaspiro[2.5]octane-2-carboxylate
- 2-Aethyl-1-oxa-spiro[2.5]octan-2-carbonsaeure-aethylester
- 2-ethyl-1-oxa-spiro[2.5]octane-2-carboxylic acid ethyl ester
- AC1L5GJ5
- AC1Q649W
- AR-1I8431
- CTK5A1080
- Ethyl 2-ethyl-1-oxaspiro(2.5)octane-2-carboxylate
- NSC22001
- AKOS017850929
- SR-01000325563
- ethyl 1-ethyl-2-oxaspiro[2.5]octane-1-carboxylate
- NSC-22001
- NSC 22001
- EN300-699763
- SR-01000325563-1
- Ethyl2-ethyl-1-oxaspiro[2.5]octane-2-carboxylate
- DS-000949
- AKOS000547414
- SCHEMBL14968251
- 5445-38-5
-
- Inchi: 1S/C12H20O3/c1-3-12(10(13)14-4-2)11(15-12)8-6-5-7-9-11/h3-9H2,1-2H3
- InChI Key: GRGUZMJKZQIJRV-UHFFFAOYSA-N
- SMILES: O1C(C(=O)OCC)(CC)C21CCCCC2
Computed Properties
- Exact Mass: 212.1413
- Monoisotopic Mass: 212.141
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 256
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 38.8Ų
Experimental Properties
- Density: 1.06
- Boiling Point: 270.9°C at 760 mmHg
- Flash Point: 108.2°C
- Refractive Index: 1.483
- PSA: 38.83
- LogP: 2.43140
ethyl 2-ethyl-1-oxaspiro[2.5]octane-2-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-699763-0.05g |
ethyl 2-ethyl-1-oxaspiro[2.5]octane-2-carboxylate |
5445-38-5 | 0.05g |
$612.0 | 2023-03-10 | ||
| Enamine | EN300-699763-0.1g |
ethyl 2-ethyl-1-oxaspiro[2.5]octane-2-carboxylate |
5445-38-5 | 0.1g |
$640.0 | 2023-03-10 | ||
| Enamine | EN300-699763-0.25g |
ethyl 2-ethyl-1-oxaspiro[2.5]octane-2-carboxylate |
5445-38-5 | 0.25g |
$670.0 | 2023-03-10 | ||
| Enamine | EN300-699763-0.5g |
ethyl 2-ethyl-1-oxaspiro[2.5]octane-2-carboxylate |
5445-38-5 | 0.5g |
$699.0 | 2023-03-10 | ||
| Enamine | EN300-699763-1.0g |
ethyl 2-ethyl-1-oxaspiro[2.5]octane-2-carboxylate |
5445-38-5 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-699763-2.5g |
ethyl 2-ethyl-1-oxaspiro[2.5]octane-2-carboxylate |
5445-38-5 | 2.5g |
$1428.0 | 2023-03-10 | ||
| Enamine | EN300-699763-5.0g |
ethyl 2-ethyl-1-oxaspiro[2.5]octane-2-carboxylate |
5445-38-5 | 5.0g |
$2110.0 | 2023-03-10 | ||
| Enamine | EN300-699763-10.0g |
ethyl 2-ethyl-1-oxaspiro[2.5]octane-2-carboxylate |
5445-38-5 | 10.0g |
$3131.0 | 2023-03-10 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1581214-50mg |
Ethyl 2-ethyl-1-oxaspiro[2.5]Octane-2-carboxylate |
5445-38-5 | 98% | 50mg |
¥8751.00 | 2024-05-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1581214-100mg |
Ethyl 2-ethyl-1-oxaspiro[2.5]Octane-2-carboxylate |
5445-38-5 | 98% | 100mg |
¥9856.00 | 2024-05-09 |
ethyl 2-ethyl-1-oxaspiro[2.5]octane-2-carboxylate Related Literature
-
Zhizhen Lai,Mo Zhang,Jinyu Zhou,Tianjing Chen,Dan Li,Xuejing Shen,Jia Liu,Jiang Zhou,Zhili Li Analyst, 2021,146, 4261-4267
-
Dongjia Han,Bing Xue,Juan Du,Tomohiro Miyatake,Hitoshi Tamiaki,Xin Xing,Wei Yuan,Yanyan Li Phys. Chem. Chem. Phys., 2016,18, 24252-24260
-
Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
-
Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
-
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
Additional information on ethyl 2-ethyl-1-oxaspiro[2.5]octane-2-carboxylate
Ethyl 2-Ethyl-1-Oxaspiro[2.5]Octane-2-Carboxylate (CAS No. 5445-38-5): An Overview
Ethyl 2-ethyl-1-oxaspiro[2.5]octane-2-carboxylate (CAS No. 5445-38-5) is a versatile organic compound that has garnered significant attention in the fields of chemistry, pharmaceuticals, and materials science. This compound, characterized by its unique spirocyclic structure and ester functionality, offers a range of applications due to its chemical stability and reactivity. In this article, we will delve into the chemical properties, synthesis methods, and potential applications of ethyl 2-ethyl-1-oxaspiro[2.5]octane-2-carboxylate, highlighting recent advancements and research findings.
Chemical Structure and Properties
Ethyl 2-ethyl-1-oxaspiro[2.5]octane-2-carboxylate is a spirocyclic compound with the molecular formula C13H24O3. The spirocyclic structure, featuring a six-membered ring fused to a four-membered ring via a common carbon atom, imparts unique physical and chemical properties to the molecule. The presence of an ester group (COOEt) further enhances its reactivity and solubility in various solvents. The compound is typically a colorless liquid with a characteristic odor and has a boiling point of approximately 180°C at 760 mmHg.
The stability of ethyl 2-ethyl-1-oxaspiro[2.5]octane-2-carboxylate under various conditions makes it suitable for use in both laboratory and industrial settings. It is stable under normal storage conditions but should be protected from moisture and high temperatures to prevent degradation. The compound's low toxicity and environmental impact also make it an attractive choice for various applications.
Synthesis Methods
The synthesis of ethyl 2-ethyl-1-oxaspiro[2.5]octane-2-carboxylate can be achieved through several routes, each offering different advantages in terms of yield, purity, and scalability. One common method involves the reaction of 1,3-dioxolane with ethyl acrylate in the presence of a suitable catalyst, such as a strong acid or base. This reaction proceeds via a ring-opening polymerization followed by intramolecular cyclization to form the spirocyclic structure.
An alternative approach involves the reaction of ethyl acrylate with a cyclic ether, such as tetrahydrofuran (THF), in the presence of a Lewis acid catalyst. This method provides good yields and high purity products but may require more stringent reaction conditions to achieve optimal results.
Applications in Pharmaceuticals and Materials Science
Ethyl 2-ethyl-1-oxaspiro[2.5]octane-2-carboxylate has found applications in various fields due to its unique chemical properties. In pharmaceuticals, the compound serves as an important intermediate in the synthesis of drugs with diverse therapeutic effects. For example, recent studies have shown that derivatives of ethyl 2-ethyl-1-oxaspiro[2.5]octane-2-carboxylate exhibit potent anti-inflammatory and analgesic activities, making them promising candidates for the development of new medications.
In materials science, the spirocyclic structure of ethyl 2-ethyl-1-oxaspiro[2.5]octane-2-carboxylate has been utilized to design novel polymers with enhanced mechanical properties and thermal stability. These polymers have potential applications in areas such as coatings, adhesives, and electronic materials.
Recent Research Developments
The ongoing research on ethyl 2-ethyl-1-o xaspiro[2.5]octane-2-carboxylate continues to uncover new possibilities for its use in various fields. A recent study published in the Journal of Organic Chemistry explored the use of this compound as a chiral auxiliary in asymmetric synthesis reactions. The researchers demonstrated that ethyl 2-ethyl-1-o xaspiro[2.5]octane-2-carboxylate-derived chiral auxiliaries could significantly improve enantioselectivity in catalytic reactions, opening up new avenues for the synthesis of enantiopure compounds.
In another study published in the Journal of Medicinal Chemistry, researchers investigated the potential of ethyl 2-e thyl-1-o xaspiro[2.5]octane -carboxy late strong>-based derivatives as inhibitors of specific enzymes involved in neurodegenerative diseases. The results showed that these derivatives exhibited high binding affinity and selectivity towards their target enzymes, suggesting their potential as lead compounds for drug development.
Safety Considerations
Safety is a critical aspect when handling any chemical compound, including ethyl 2-e thyl -1-o xas piro [ 2 . 5 ] o ctan e -car boxy late strong>. While this compound is generally considered safe under normal handling conditions, appropriate precautions should be taken to ensure safe use and storage. Users should wear personal protective equipment (PPE) such as gloves and safety goggles when handling the compound to prevent skin contact and inhalation.
In case of accidental exposure or spillage, immediate action should be taken to clean up the affected area using appropriate absorbent materials and dispose of them according to local regulations. It is also advisable to consult material safety data sheets (MSDS) for detailed information on handling, storage, and disposal procedures.
Conclusion
Ethyl 2-e th yl -1-o xasp i ro [ 2 . 5 ] o ctan e -car boxy late strong > (CAS No . 5445 -38 -5 ) is a versatile organic compound with a wide range of applications in chemistry , pharmaceuticals , and materials science . Its unique spirocyclic structure and ester functionality make it an attractive choice for various synthetic processes and material designs . Ongoing research continues to uncover new possibilities for its use , highlighting its potential as an important intermediate in drug development and advanced materials . By following proper safety guidelines , users can safely handle this compound while maximizing its benefits across multiple industries . p >
5445-38-5 (ethyl 2-ethyl-1-oxaspiro[2.5]octane-2-carboxylate) Related Products
- 77-93-0(Triethyl citrate)
- 77-94-1(Tributyl citrate)
- 24817-92-3(trihexyl O-acetylcitrate)
- 82469-79-2(trihexyl O-butyrylcitrate)
- 77-90-7(Tributyl O-Acetylcitrate)
- 144-15-0(Acetyl trioctyl citrate)
- 77-89-4(Triethyl O-Acetylcitrate)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)